N-[4-(MORPHOLINOCARBONYL)PHENYL]-N'-(4-NITROPHENYL)UREA
Overview
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-N’-(4-nitrophenyl)urea is a synthetic organic compound with a complex structure It is characterized by the presence of a morpholine ring, a nitrophenyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]-N’-(4-nitrophenyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both environmentally friendly and efficient, yielding high-purity products through simple filtration or extraction procedures.
Industrial Production Methods
Industrial production of N-substituted ureas, including N-[4-(4-morpholinylcarbonyl)phenyl]-N’-(4-nitrophenyl)urea, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are scalable and suitable for large-volume production, although they may require careful handling of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-morpholinylcarbonyl)phenyl]-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[4-(4-morpholinylcarbonyl)phenyl]-N’-(4-nitrophenyl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
4-Methoxy-N-[4-(4-morpholinyl)phenyl]benzenesulfonamide: Another compound with a morpholine ring, used in various chemical syntheses.
Uniqueness
N-[4-(4-morpholinylcarbonyl)phenyl]-N’-(4-nitrophenyl)urea stands out due to its unique combination of a morpholine ring and a nitrophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(morpholine-4-carbonyl)phenyl]-3-(4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-17(21-9-11-27-12-10-21)13-1-3-14(4-2-13)19-18(24)20-15-5-7-16(8-6-15)22(25)26/h1-8H,9-12H2,(H2,19,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIUGGVTVKLSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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